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Compound of Interest

Compound Name: Terpendole C

Cat. No.: B1681267

This technical guide provides an in-depth overview of Terpendole C, an indole-diterpenoid
fungal metabolite. It is intended for researchers, scientists, and drug development
professionals interested in its chemical properties, biosynthesis, biological activities, and
mechanisms of action. This document summarizes key quantitative data, details relevant
experimental protocols, and visualizes associated biochemical pathways.

Introduction

Terpendole C is a complex indole-diterpene natural product first isolated from the culture broth
of the fungus Albophoma yamanashiensis (strain FO-2546).[1][2] It belongs to a class of
biogenetically related mycotoxins that share a common core structure derived from an indole
moiety and a cyclic diterpene skeleton.[2][3] Terpendole C has garnered scientific interest
primarily due to its potent biological activities, including the inhibition of Acyl-CoA:cholesterol
acyltransferase (ACAT) and the induction of tremors in animal models.[1][4]

Chemical Properties and Structure

Terpendole C is characterized by a complex heptacyclic core structure. Spectroscopic studies,
including Nuclear Magnetic Resonance (NMR) and X-ray crystallography of related
terpendoles, have been used to elucidate its structure.[5]

e Molecular Formula:; C32H41NOs

» Molecular Weight: 535.67 g/mol
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e Class: Indole-Diterpenoid[2][3]

Caption: Chemical structure of Terpendole C.

Biosynthesis

The biosynthesis of Terpendole C, like other paspaline-derived indole-diterpenes, begins with
two primary precursors: tryptophan and geranylgeranyl diphosphate (GGPP).[2][3] The
pathway involves a series of enzymatic reactions, including prenylation, cyclization, and
oxidation, catalyzed by enzymes such as prenyltransferases, terpene cyclases, and P450
monooxygenases.[4] While the precise enzymatic steps leading to Terpendole C have not
been fully elucidated, a general pathway can be proposed based on related compounds like
Terpendole E.[6]
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Caption: Simplified proposed biosynthetic pathway for Terpendole C.

Biological Activities

Terpendole C exhibits two primary, well-documented biological activities: inhibition of ACAT
and induction of tremors.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

Terpendole C is a potent inhibitor of ACAT, an intracellular enzyme responsible for esterifying
free cholesterol into cholesteryl esters for storage or transport.[1][5] Among several terpendoles
isolated, Terpendole C demonstrated the most powerful inhibitory effect in an in vitro enzyme
assay.[1]
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Tremorgenic Activity

Like many indole-diterpenes, Terpendole C is a tremorgen.[2][4] Administration to mice results
in a rapid onset of tremors, indicating it is a potent and fast-acting neurotoxin.[4] This activity is
a hallmark of several related mycotoxins that cause neurological syndromes in grazing
livestock.[7]

Quantitative Data

The biological activities of Terpendole C and its analogs have been quantified in various

assays.

Compound Assay Type System ICs0 (UM) Reference(s)
ACAT Inhibition Rat Liver

Terpendole C ) 2.1 [11[21[5]18]
(Enzyme) Microsomes
ACAT Inhibition Rat Liver

Terpendole D ) 3.2 [1]5118]
(Enzyme) Microsomes
ACAT Inhibition Rat Liver

Terpendole A ) 15.1 [1][5118]
(Enzyme) Microsomes
ACAT Inhibition Rat Liver

Terpendole B ) 26.8 [1][51[8]
(Enzyme) Microsomes
ACAT Inhibition J774

Terpendole C 0.46
(Cell-based) Macrophages
ACAT Inhibition J774

Terpendole D 0.048

(Cell-based) Macrophages

Table 1: ACAT inhibitory activity of Terpendole C and related compounds.
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Specificity
Compound Assay Type Cell Line CDso (UM) Index Reference(s)
(CDso/ICs0)
N J774
Terpendole C  Cytotoxicity >24.1 >52
Macrophages
J774
Terpendole D  Cytotoxicity >24.8 > 520
Macrophages

Table 2: Cytotoxicity of Terpendole C and D in J774 macrophages.

Experimental Protocols
Isolation and Purification of Terpendole C

This protocol describes a general method for the isolation of terpendoles from a culture of

Albophoma yamanashiensis.

Fermentation: Culture Albophoma yamanashiensis in a suitable production medium.

Extraction: After cultivation, separate the mycelia from the culture broth by filtration. Extract
the broth with an organic solvent such as ethyl acetate.

Concentration: Concentrate the ethyl acetate extract under reduced pressure to yield a crude
extract.

Chromatography:
o Subiject the crude extract to silica gel column chromatography.

o Elute with a stepwise gradient of solvents (e.g., n-hexane, chloroform, and methanol) to
separate fractions.

o Monitor fractions using Thin Layer Chromatography (TLC).

Purification: Pool the fractions containing Terpendole C and further purify using preparative
High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b1681267?utm_src=pdf-body
https://www.benchchem.com/product/b1681267?utm_src=pdf-body
https://www.benchchem.com/product/b1681267?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

In Vitro ACAT Inhibition Assay (Rat Liver Microsomes)

This protocol is based on methods used to determine the 1Cso value of ACAT inhibitors.[9][10]

» Microsome Preparation: Isolate microsomal fractions from rat liver tissue via differential
centrifugation.[9] Measure and standardize the protein concentration of the microsomal
preparation.

o Assay Mixture: In a microtube, combine the following:

[e]

50 pg of microsomal protein.

o

Bovine Serum Albumin (BSA).

Free cholesterol substrate.

[¢]

[¢]

Varying concentrations of Terpendole C (dissolved in a suitable solvent like DMSO).

[e]

Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
e Pre-incubation: Incubate the mixture for 5-10 minutes at 37°C.

o Reaction Initiation: Start the enzymatic reaction by adding a radiolabeled substrate, such as
[1-*C]oleoyl-CoA.

 Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C.

o Reaction Termination & Extraction: Stop the reaction by adding a mixture of
chloroform:methanol (2:1). Vortex and centrifuge to separate the phases.

e Analysis:
o Collect the lower organic phase containing the lipids.

o Spot the extracted lipids onto a TLC plate and develop the plate using a solvent system
(e.g., hexane:diethyl ether:acetic acid).

o Visualize the separated cholesteryl ester (CE) bands.
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o Scrape the CE bands and quantify the radioactivity using a scintillation counter.

o Calculation: Calculate the percentage of inhibition for each concentration of Terpendole C
relative to a control without the inhibitor. Determine the I1Cso value by plotting the percent
inhibition against the log of the inhibitor concentration.

Cytotoxicity Assay (J774 Macrophages)

This protocol describes a general method for assessing the cytotoxicity of Terpendole C using
the J774 macrophage cell line.[11][12][13][14]

e Cell Culture: Culture J774 murine macrophage cells in a suitable medium (e.g., DMEM)
supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, in a humidified incubator
at 37°C and 5% CO:..

o Cell Seeding: Seed the J774 cells into a 96-well plate at a predetermined density and allow
them to adhere overnight.

o Compound Treatment: Prepare serial dilutions of Terpendole C in the culture medium.
Remove the old medium from the cells and add the medium containing the different
concentrations of Terpendole C. Include appropriate vehicle controls (e.g., DMSO).

 Incubation: Incubate the cells with the compound for a specified period (e.g., 24 or 48 hours).
 Viability Assessment (MTT Assay Example):

o Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each
well and incubate for 2-4 hours to allow for the formation of formazan crystals.

o Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a
solution of SDS in HCI).

o Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a
microplate reader.

o Calculation: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Determine the CDso (concentration causing 50% cytotoxicity) value from the
dose-response curve.
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Tremorgenic Activity Bioassay (Mouse Model)

This protocol outlines a method for the qualitative and semi-quantitative assessment of
tremorgenic activity in mice.[15][16]

e Animal Model: Use a suitable strain of laboratory mice (e.g., Swiss Webster). Acclimatize the
animals to the laboratory conditions before the experiment.

o Compound Administration: Dissolve Terpendole C in a suitable vehicle (e.g., corn ail,
DMSO). Administer the compound to the mice via a specific route, such as intraperitoneal
(IP) injection, at various doses. Include a control group that receives only the vehicle.

o Observation: Place each mouse in an individual observation cage. Observe the mice
continuously for the onset, intensity, and duration of tremors for a set period (e.g., 60-120
minutes).

e Scoring: Score the intensity of tremors at regular intervals using a standardized scoring
system (e.g., 0 = no tremors; 1 = mild, intermittent tremors; 2 = moderate, continuous
tremors; 3 = severe, whole-body tremors affecting posture and movement).

» Data Analysis: Analyze the tremor scores over time for each dose group. Note the time to
onset and the duration of the tremorgenic effects. Compare the results between the different
dose groups and the control group to assess the dose-dependent nature of the activity.

Mechanism of Action & Signhaling Pathways
ACAT Inhibition Pathway

The primary mechanism of Terpendole C in lipid metabolism is the direct inhibition of the ACAT
enzyme. By blocking the active site of ACAT, Terpendole C prevents the esterification of free
cholesterol. This leads to a decrease in the cellular pool of cholesteryl esters and a subsequent
increase in free cholesterol levels. This disruption in cholesterol homeostasis can influence
cellular processes such as foam cell formation, which is a key event in the development of
atherosclerosis.[5]
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Caption: Mechanism of ACAT inhibition by Terpendole C.

Tremorgenic Activity Pathway

The tremorgenic effects of indole-diterpenes are primarily attributed to their ability to inhibit
large-conductance Ca2*-activated potassium channels (BK channels).[7] These channels are
crucial for regulating neuronal excitability by contributing to the repolarization phase of the
action potential. By blocking BK channels, Terpendole C likely causes prolonged
depolarization of neuronal membranes, leading to uncontrolled neurotransmitter release and
neuronal hyperexcitability, which manifests as tremors.
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Caption: Proposed mechanism of Terpendole C-induced tremorgenicity via BK channel
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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